molecular formula C16H13N5OS B5509697 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide

Cat. No. B5509697
M. Wt: 323.4 g/mol
InChI Key: XXPOKTJAUQQNLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar acetamide compounds involves the exploration of variants in N-acyl, N-alkyl, and amino functions. These processes often use racemic or chiral amino acids to introduce various alkyl and aryl substituents, leading to potent compounds with diverse biological activities (Barlow et al., 1991).

Molecular Structure Analysis

For similar acetamide derivatives, molecular structure analysis often involves X-ray diffraction, spectroscopic techniques like HNMR and LC-MS, and in silico modeling studies. These analyses provide insights into the crystal structure, bonding patterns, and potential biological interactions of the compounds (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactions of acetamide compounds can be diverse, involving transformations into various heterocyclic derivatives, such as thiophene, thiazole, pyrazole, and pyridine rings. These reactions often depend on regioselective attacks and cyclization by the cyanoacetamido moiety in key precursors (Shams et al., 2010).

Physical Properties Analysis

Acetamide derivatives typically exhibit diverse physical properties, depending on their molecular structure. These can include solubility in various organic solvents, molecular weight, and water absorption rates. Their thermal stability and glass transition temperature are also critical physical properties (Madhra et al., 2002).

Chemical Properties Analysis

The chemical properties of acetamide derivatives are often characterized by their reactivity and the potential to form various functional groups through chemical reactions. These properties are crucial for understanding their interactions in biological systems and their potential applications in drug design and development (Dyachenko et al., 1996).

Future Directions

The future research directions for this compound could involve further investigation into its potential therapeutic effects, given the interest in related compounds as adenosine receptor agonists . Additionally, detailed studies into its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c1-10-4-2-3-5-13(10)20-14(22)9-23-16-12(8-18)6-11(7-17)15(19)21-16/h2-6H,9H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPOKTJAUQQNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide

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